2-(4-Chlorophenyl)-3-phenylquinoxaline
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Overview
Description
2-(4-Chlorophenyl)-3-phenylquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core substituted with a 4-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-phenylquinoxaline typically involves the condensation of 4-chloroaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-3-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-phenylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to intercalate into DNA and interfere with its structure also contributes to its biological activity .
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-3-phenylquinoxaline
- 2-(4-Methylphenyl)-3-phenylquinoxaline
- 2-(4-Isopropylphenyl)-3-phenylquinoxaline
Comparison: 2-(4-Chlorophenyl)-3-phenylquinoxaline is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, biological activity, and physical properties compared to its analogs. For example, the chloro group can enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain biological applications .
Properties
Molecular Formula |
C20H13ClN2 |
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Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-phenylquinoxaline |
InChI |
InChI=1S/C20H13ClN2/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)22-17-8-4-5-9-18(17)23-20/h1-13H |
InChI Key |
MTPGIZSOZWQTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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